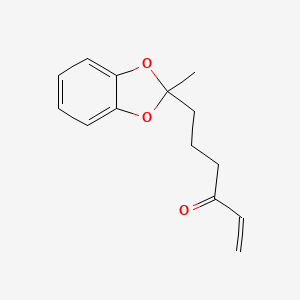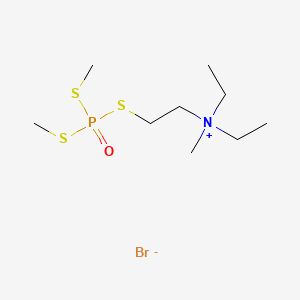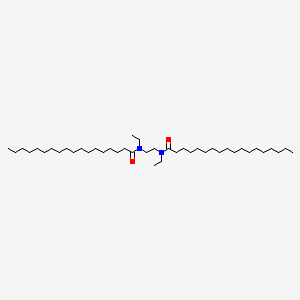
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate is a quaternary ammonium compound with a molecular formula of C16-H27-N2-O2.I and a molecular weight of 406.35 . This compound is known for its unique chemical structure, which includes a hydroxycarvacryl group, a trimethylammonium group, and a dimethylcarbamate group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate typically involves the reaction of 5-hydroxycarvacrol with trimethylamine and dimethylcarbamoyl chloride in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is formed. The reaction can be represented as follows:
[ \text{5-Hydroxycarvacrol} + \text{Trimethylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trimethylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The hydroxycarvacryl group may interact with hydrophobic pockets, while the trimethylammonium group can engage in ionic interactions with negatively charged residues.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate is unique due to its combination of a hydroxycarvacryl group and a dimethylcarbamate group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specific interactions and effects are desired.
Propiedades
| 63981-86-2 | |
Fórmula molecular |
C16H27IN2O2 |
Peso molecular |
406.30 g/mol |
Nombre IUPAC |
[3-(dimethylcarbamoyloxy)-2-methyl-5-propan-2-ylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C16H27N2O2.HI/c1-11(2)13-9-14(18(6,7)8)12(3)15(10-13)20-16(19)17(4)5;/h9-11H,1-8H3;1H/q+1;/p-1 |
Clave InChI |
OWBMIRJXYXGPCS-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1OC(=O)N(C)C)C(C)C)[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)


